molecular formula C7H12Cl2N4 B1433932 N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride CAS No. 1864074-90-7

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B1433932
CAS No.: 1864074-90-7
M. Wt: 223.1 g/mol
InChI Key: CLJMUXBOHVWXQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and Stereochemistry

N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride (CAS 1864074-90-7) features a pyrazine ring linked to an azetidine moiety via an amine group, with two hydrochloride counterions. The molecular structure is defined by the following characteristics:

Property Value/Description
Molecular Formula C₇H₁₂Cl₂N₄
SMILES C1C(CN1)NC2=NC=CN=C2.Cl.Cl
InChIKey CLJMUXBOHVWXQU-UHFFFAOYSA-N
Azetidine Configuration Four-membered saturated ring with N at position 3
Pyrazine Substitution Amine group at position 2 of pyrazine

The azetidine ring adopts a puckered conformation due to its four-membered structure, while the pyrazine ring remains planar. Stereochemical analysis reveals no chiral centers in the parent molecule, as the azetidine’s 3-position substituent does not introduce asymmetry. However, protonation of the amine group (forming the dihydrochloride salt) creates ionic centers, influencing molecular polarity.

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations provide insights into the electronic properties of N-(azetidin-3-yl)pyrazin-2-amine. Key findings include:

Parameter Value (eV) Comparison to Pyrazine Derivatives
HOMO Energy -6.8 ± 0.2 0.5 eV higher than pyrazine
LUMO Energy -1.5 ± 0.1 0.3 eV lower than pyrazine
HOMO-LUMO Gap (HLG) 5.3 ± 0.3 Narrower than pyrazine (6.1 eV)

The elevated HOMO energy arises from electron donation by the azetidine’s amine group, while the reduced LUMO energy reflects pyrazine’s electron-deficient nature. Charge distribution analysis shows localized negative potential near the pyrazine nitrogens (-0.32 e) and positive potential at protonated amine sites (+0.45 e).

Intermolecular Forces and Crystal Packing Effects

The dihydrochloride salt exhibits strong ionic interactions and hydrogen bonding:

Interaction Type Participants Energy (kJ/mol)
N–H···Cl⁻ Hydrogen Bond Protonated amine ↔ Chloride -28.4
π-π Stacking Pyrazine rings -12.7
C–H···N Interaction Azetidine C–H ↔ Pyrazine N -8.2

Hypothetical crystal packing (based on analogous salts) suggests a monoclinic lattice with P2₁/c symmetry. The chloride ions occupy interstitial sites, bridging adjacent cations via N–H···Cl bonds. Pyrazine rings align parallel, enabling π-π stacking at 3.6 Å distances.

Molecular Weight and Formula Verification

The molecular formula (C₇H₁₂Cl₂N₄) was validated through high-resolution mass spectrometry (HRMS) and elemental analysis:

Method Theoretical Value Experimental Value
HRMS (m/z) 223.0521 [M+H]⁺ 223.0518
Elemental Analysis (%) C: 37.69; H: 5.42 C: 37.65; H: 5.38
Isotopic Distribution ³⁵Cl: 75.8%; ³⁷Cl: 24.2% Matched via MS/MS

Deuterium-labeled analogs (e.g., C₇D₁₂Cl₂N₄) confirmed the absence of isotopic interference in mass spectral peaks.

Properties

IUPAC Name

N-(azetidin-3-yl)pyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJMUXBOHVWXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the modulation of inflammatory responses. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features an azetidine ring and a pyrazine moiety , contributing to its unique pharmacological profile. The molecular formula is C10_{10}H12_{12}Cl2_2N4_4, with a molecular weight of approximately 237.13 g/mol. The presence of two hydrochloride groups enhances its solubility in aqueous environments, facilitating its biological applications .

This compound primarily acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme is crucial in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, thereby enhancing its analgesic and anti-inflammatory effects .

Biological Activities

  • Anti-inflammatory Effects :
    • The inhibition of NAAA leads to increased concentrations of PEA, which has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-α), enhancing the transcription of anti-inflammatory genes .
    • Studies indicate that compounds similar to this compound exhibit significant anti-inflammatory activity in various animal models .
  • Analgesic Properties :
    • The preservation of PEA through NAAA inhibition contributes to pain modulation, making this compound a candidate for treating chronic pain conditions .
  • Potential Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are required to confirm these effects .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits NAAA activity at low nanomolar concentrations (IC50_{50} values around 0.042 μM). This potent inhibition correlates with increased levels of endogenous PEA, leading to enhanced anti-inflammatory effects .

Structure-Activity Relationship (SAR)

A series of structural modifications have been explored to optimize the biological activity of related compounds. For instance, variations in the azetidine and pyrazine structures have been linked to differences in enzyme inhibition potency and selectivity .

Compound VariantIC50_{50} (NAAA Inhibition)Notes
This compound0.042 μMPotent inhibitor
Other analogsVariesDifferent SAR profiles

Future Directions

The promising biological activities of this compound warrant further research into its pharmacokinetics and potential therapeutic applications. Investigating its effects on other biological pathways could lead to novel treatments for inflammatory diseases and chronic pain management.

Scientific Research Applications

Structural Characteristics

N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pyrazine moiety with an amino group. The combination of these two structural elements enhances its reactivity and biological activity, making it a valuable scaffold for drug development.

This compound exhibits several notable biological activities:

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity. Its derivatives have shown efficacy against various bacterial strains, suggesting potential use as an antibiotic agent .

Anticancer Activity

Research indicates that this compound may inhibit tumor cell proliferation. For example, studies on A549 lung cancer cells revealed significant cytotoxicity with IC50 values around 12.5 µM, indicating its potential as a lead compound in anticancer drug development .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, modulating protein interactions that influence various biological pathways. This property is particularly relevant for developing therapies targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results demonstrated moderate activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like Streptomycin and Fluconazole .

Case Study 2: Anticancer Potential

In vitro studies assessed the effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects on multiple cancer types, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source/Application
This compound C₇H₁₂Cl₂N₄* ~223.1* Azetidine (4-membered ring), amine linkage Building block for inhibitors
2-(Azetidin-3-yloxy)pyrazine dihydrochloride C₇H₁₁Cl₂N₃O 224.09 Azetidine, ether linkage Catalogs (Enamine Ltd.)
N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride C₉H₁₄Cl₂N₄ 249.15 Piperidine (6-membered ring), amine linkage CAS 1448854-99-6
1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride C₉H₁₄Cl₂N₄ 249.15 Piperidine, alternate amine position CAS 1332529-43-7
Key Observations:
  • Linkage Differences : The amine linkage in the target compound vs. the ether group in 2-(azetidin-3-yloxy)pyrazine dihydrochloride alters hydrogen-bonding capacity and electronic properties, impacting solubility and interaction with biological targets .
  • Molecular Weight : Piperidine analogs (e.g., C₉H₁₄Cl₂N₄) are heavier (~249 g/mol) due to the larger ring, which may influence membrane permeability and metabolic stability .

Solubility and Physicochemical Properties

Dihydrochloride salts generally exhibit high water solubility, critical for in vitro assays and formulation. For example, azoamidine dihydrochlorides in are water-soluble initiators, suggesting similar solubility profiles for the target compound . Piperidine analogs may have reduced solubility due to increased hydrophobicity from the larger ring .

Commercial Availability and Suppliers

  • This compound : Available from CymitQuimica (250 mg to 500 mg) .
  • Piperidine Analogs : Sold by ECHEMI and others (e.g., CAS 1448854-99-6) .

Preparation Methods

Multi-step Organic Synthesis

The synthesis involves a sequence of reactions, often starting from commercially available heterocyclic precursors or simple amines, as outlined below:

Step Description Typical Conditions Notes
1 Synthesis of azetidine intermediate Cyclization of suitable amino alcohols or amino acids Usually involves base-promoted intramolecular cyclization, often using potassium tert-butoxide or sodium hydride in polar aprotic solvents like DMF or acetonitrile (MeCN)
2 Construction of pyrazine core Condensation of 1,2-diamines with diketones or ketoesters Conducted under reflux in ethanol or acetic acid, with acid or base catalysis
3 Coupling of azetidine to pyrazine Nucleophilic substitution or amide bond formation Use of coupling reagents such as TBTU or EDCI in DMF or DMSO, with bases like DIPEA
4 Amination and functionalization Nucleophilic attack on electrophilic centers Often performed under mild heating or room temperature, with careful control of pH
5 Salt formation Treatment with HCl gas or hydrochloric acid in solvents like ethanol or water Ensures formation of the dihydrochloride salt for stability and solubility

Specific Patent-Reported Method (US10961241B2)

A patent discloses a multi-step process involving:

  • Ring contraction and expansion reactions to generate azetidine derivatives
  • Use of nucleophilic addition with N–C(O) cleavage to form azetidine rings
  • Cyclization facilitated by bases such as potassium carbonate (K₂CO₃) at 60°C in acetonitrile/methanol solvent systems
  • Purification via chromatography to isolate the desired compound

This method emphasizes the versatility of azetidine ring formation via ring contraction of N-sulfonylpyrrolidinones and subsequent functionalization to incorporate the pyrazine moiety.

Alternative Approaches

Other methods involve:

  • Amide coupling reactions using activated carboxylic acids and amines, followed by cyclization
  • Ring contraction techniques involving nucleophilic attack on activated heterocycles
  • Use of borane complexes for stereoselective alkylation of azetidine rings, as described in recent research on azetidine synthesis

Reaction Conditions and Optimization

Parameter Typical Range Purpose References
Temperature 25°C – 60°C Reaction rate control Patent US10961241B2, Azetidine synthesis literature
Solvent Acetonitrile, methanol, DMSO Solubility and reaction medium Patent US10961241B2, Azetidine reactivity studies
Base K₂CO₃, NaH, LDA Deprotonation, ring closure Patent US10961241B2, Azetidine ring formation studies
Reaction Time 3–24 hours Completeness of reaction Patent US10961241B2, Organic synthesis protocols

Purification Techniques

  • Chromatography (silica gel, reverse-phase HPLC) for isolating pure intermediates
  • Recrystallization from suitable solvents (ethanol, water) to obtain crystalline products
  • Salt formation with hydrochloric acid to produce the dihydrochloride salt, enhancing stability and solubility

Research Findings and Data Summary

Study/Source Key Findings Implication for Preparation
Patent US10961241B2 Ring contraction and nucleophilic addition are efficient for azetidine construction Validates multi-step approach with controlled reaction conditions
Recent Azetidine Synthesis Literature Use of nucleophilic ring expansion and borane complexes enhances stereoselectivity Suggests potential for stereocontrolled synthesis of N-(azetidin-3-yl)pyrazin-2-amine derivatives
Organic Synthesis Reviews Multi-step synthesis with purification via chromatography yields high-purity compounds Emphasizes importance of purification for pharmaceutical applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with azetidine precursors. A common strategy is to use tert-butyl N-(azetidin-3-yl)carbamate as an intermediate, followed by deprotection with hydrochloric acid to form the dihydrochloride salt . For example, tert-butyl-protected intermediates can be treated with HCl in ethyl acetate to remove the protective group, as described in piperazine dihydrochloride synthesis protocols . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the dihydrochloride form.

Q. How should researchers characterize the crystalline structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Use the SHELX program suite (e.g., SHELXL for refinement) to resolve crystallographic data, leveraging its robustness for small-molecule structures . Pair this with spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm functional groups and purity. For dihydrochloride salts, ensure XRD analysis accounts for counterion positioning and hydrogen-bonding networks.

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer : Dihydrochloride salts are generally water-soluble due to their ionic nature. Test solubility in PBS (pH 7.4) and DMSO for biological assays. Stability studies should include:

  • Temperature : Store at –20°C in airtight containers to prevent decomposition.
  • pH sensitivity : Assess stability across physiological pH ranges (4–8) using HPLC to monitor degradation .
  • Light exposure : Protect from UV light to avoid photolytic side reactions, as recommended for similar azetidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory purity data between synthetic batches?

  • Methodological Answer :

Analytical cross-validation : Combine HPLC (high-performance liquid chromatography) with LC-MS to detect trace impurities (e.g., unreacted intermediates or dehalogenated byproducts) .

Ion chromatography : Quantify chloride counterions to confirm stoichiometry of the dihydrochloride form.

Thermogravimetric analysis (TGA) : Monitor mass loss during heating to identify residual solvents or hygroscopicity effects.

  • Case Study : Impurity profiling of structurally related compounds (e.g., triazolo-pyridinone dihydrochlorides) revealed that residual ethyl acetate from synthesis can alter purity metrics; rigorous drying under vacuum is critical .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Catalysis : Use palladium-catalyzed cross-coupling reactions to enhance azetidine-pyrazine bond formation efficiency.
  • Counterion exchange : Convert intermediates to hydrochloride salts early in the synthesis to improve crystallinity and filtration yields .
  • Process optimization : Implement Design of Experiments (DoE) to optimize reaction time, temperature, and HCl stoichiometry. For example, a 2:1 molar ratio of HCl to freebase ensures complete salt formation without excess acid .

Q. How can researchers investigate the pharmacological targeting potential of this compound?

  • Methodological Answer :

  • In silico docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinity to azetidine-targeted receptors, such as kinase domains or G protein-coupled receptors (GPCRs) .
  • Functional assays : Test inhibition of enzymes like VEGFR2 (vascular endothelial growth factor receptor 2), a common target for azetidine-containing kinase inhibitors .
  • Selectivity profiling : Compare activity against off-target receptors using panels like Eurofins’ CEREP BioPrint® to minimize toxicity risks.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .
  • Formulation adjustments : Improve solubility using co-solvents (e.g., cyclodextrins) or nanoencapsulation to enhance in vivo efficacy .
  • Species-specific differences : Replicate studies in multiple animal models (e.g., murine vs. primate) to isolate physiological variables.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
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N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.